molecular formula C20H21F3N4O6 B10997443 dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate

dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate

Cat. No.: B10997443
M. Wt: 470.4 g/mol
InChI Key: QIMBSVKKIORREB-CWQZNGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethoxyphenyl group, an imidazopyridine core, and a butanedioate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE typically involves multi-step organic reactions. The process may start with the preparation of the imidazopyridine core, followed by the introduction of the trifluoromethoxyphenyl group through electrophilic aromatic substitution. The final step involves the coupling of the butanedioate moiety under specific conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (2S)-2-[({4-[2-(METHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE
  • DIMETHYL (2S)-2-[({4-[2-(FLUORO)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE

Uniqueness

The presence of the trifluoromethoxy group in DIMETHYL (2S)-2-[({4-[2-(TRIFLUOROMETHOXY)PHENYL]-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL}CARBONYL)AMINO]BUTANEDIOATE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C20H21F3N4O6

Molecular Weight

470.4 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C20H21F3N4O6/c1-31-15(28)9-13(18(29)32-2)26-19(30)27-8-7-12-16(25-10-24-12)17(27)11-5-3-4-6-14(11)33-20(21,22)23/h3-6,10,13,17H,7-9H2,1-2H3,(H,24,25)(H,26,30)/t13-,17?/m0/s1

InChI Key

QIMBSVKKIORREB-CWQZNGJJSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=CC=C3OC(F)(F)F)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.